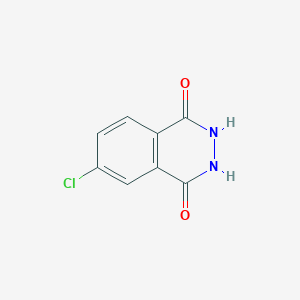

1,4-Phthalazinedione, 6-chloro-2,3-dihydro-

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis and Biological Activity

- 1,4-Phthalazinedione derivatives have been synthesized for potential biological applications. For instance, an efficient method for synthesizing 1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivatives has been developed. These compounds were tested for antibacterial activity against various pathogenic bacteria and fungi (Shah, Patel, & Patel, 2012).

Chemical Synthesis and Structural Analysis

- Studies have explored the cycloaddition reactions of 1,4-phthalazinedione with other compounds, leading to the formation of novel azabicyclic structures. These structures were confirmed through spectral analyses (Kane, Werblood, & Levine, 1976).

- The behavior of tertiary phosphite esters towards 1,4-phthalazinediones has been investigated, revealing insights into chemical reactions and product formation (Nada, El-din, Gab-allah, & Zayed, 1996).

Development of Novel Compounds

- Research has focused on the synthesis of various derivatives of 1,4-phthalazinedione. For example, 6,7-dichloro-5,8-phthalazinedione and its derivatives have been synthesized, contributing to the development of new chemical entities (Kim et al., 2002).

Forensic Applications

- The commercial form of 5-amino-2,3-dihydro-1,4-phthalazinedione (luminol), commonly used in crime scene investigations to detect blood, has been structurally analyzed to understand its polymorphic forms (Martin, Fleissner, Milius, & Breu, 2016).

Catalysis and Green Chemistry

- The compound has been used in the synthesis of various heterocyclic derivatives, with a focus on green chemistry and environmentally friendly processes. For example, it has been used as a catalyst in the synthesis of pyrazolo[1,2-b]phthalazine derivatives in aqueous media (Khazaei et al., 2015).

Polymer Synthesis

- Research has been conducted on the synthesis of new polyurethanes based on 2,3-dihydro-1,4-phthalazinedione, contributing to the field of polymer science and materials engineering (Mighani, Sajadinia, Nasr‐Isfahani, & Bakherad, 2021).

Propriétés

IUPAC Name |

6-chloro-2,3-dihydrophthalazine-1,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O2/c9-4-1-2-5-6(3-4)8(13)11-10-7(5)12/h1-3H,(H,10,12)(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZSJCDVRSNMBLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=O)NNC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Phthalazinedione, 6-chloro-2,3-dihydro- | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(2-Fluorophenyl)-5-methyl-1,3-thiazol-2-yl]propan-2-amine](/img/structure/B2447472.png)

![3,4-dimethoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2447475.png)

![5-((benzo[d]thiazol-2-ylthio)methyl)-N-phenyl-1,3,4-thiadiazol-2-amine](/img/structure/B2447479.png)

![7-Methyl-3-oxa-7,10-diazaspiro[5.6]dodecane dihydrochloride](/img/structure/B2447483.png)

![N-((2-methylbenzo[d]thiazol-5-yl)carbamothioyl)benzamide](/img/structure/B2447487.png)

![2-[[4-(4-chlorophenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2447488.png)

![(4-(3-chloro-4-methylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2447489.png)

![N'-[2,6-bis(trifluoromethyl)pyridin-4-yl]-2,6-dichlorobenzohydrazide](/img/structure/B2447494.png)

![Ethyl 2-(4-ethoxybenzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2447495.png)